2-(5-Methyltetrazol-2-yl)-5-nitropyridine
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Overview
Description
2-(5-Methyltetrazol-2-yl)-5-nitropyridine is a chemical compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring and a methylated tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyltetrazol-2-yl)-5-nitropyridine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of a suitable precursor with nitric acid to introduce the nitro group. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of catalysts and reagents, as well as the optimization of reaction parameters, play a significant role in the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methyltetrazol-2-yl)-5-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro group and the tetrazole ring, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where the nitro group or other substituents are replaced by different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-(5-Methyltetrazol-2-yl)-5-nitropyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for probing biological systems.
Medicine: The medicinal applications of this compound are still under investigation. Its derivatives may exhibit pharmacological properties that could be useful in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 2-(5-Methyltetrazol-2-yl)-5-nitropyridine exerts its effects depends on its molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, which may be relevant to its biological activity. The exact molecular targets and pathways involved are still being elucidated through ongoing research.
Comparison with Similar Compounds
2-(2-Methyltetrazol-5-yl)-5-nitropyridine
3-(2-Methyltetrazol-5-yl)aniline
N-(2-Methyltetrazol-5-yl)-2-thiophenecarboxamide
Uniqueness: 2-(5-Methyltetrazol-2-yl)-5-nitropyridine stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, its unique structure may offer distinct advantages in certain applications.
Properties
Molecular Formula |
C7H6N6O2 |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-(5-methyltetrazol-2-yl)-5-nitropyridine |
InChI |
InChI=1S/C7H6N6O2/c1-5-9-11-12(10-5)7-3-2-6(4-8-7)13(14)15/h2-4H,1H3 |
InChI Key |
QXXDUCPCMUBHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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